AURORA 9484
Overview
Description
AURORA 9484 is a chemical compound with the molecular formula C17H25NO3. It has an average mass of 291.385 Da and a monoisotopic mass of 291.183441 Da
Preparation Methods
The synthesis of AURORA 9484 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve the formation of key intermediates through a series of chemical reactions such as condensation, reduction, and substitution. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
AURORA 9484 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AURORA 9484 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic reactions. In biology, it is employed in studies related to muscle physiology and neuromuscular research . Additionally, it is used in industrial applications for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of AURORA 9484 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
AURORA 9484 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of this compound lies in its specific combination of chemical properties, which make it suitable for a wide range of applications. Some similar compounds include other members of the same chemical family or those with similar biological activities .
Properties
IUPAC Name |
N-cyclohexyl-4-(4-methoxyphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-20-15-9-11-16(12-10-15)21-13-5-8-17(19)18-14-6-3-2-4-7-14/h9-12,14H,2-8,13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXUVDXXGLRNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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